molecular formula C10H16N2O6S3 B194972 (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 154127-42-1

(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No. B194972
CAS RN: 154127-42-1
M. Wt: 356.4 g/mol
InChI Key: UHIWBQIWXWWDKT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide” is an impurity of Brinzolamide , a potent carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension .


Molecular Structure Analysis

The molecular formula of Brinzolamide is C12H21N3O5S3 . The X-ray crystal structures of three novel thieno[3,2-e]-1,2-thiazine-6-sulfonamides complexed with Carbonic Anhydrase II have been reported .

Scientific Research Applications

Ophthalmology: Treatment of Glaucoma

Brinzolamide is primarily used in the treatment of glaucoma . It reduces intraocular pressure by inhibiting carbonic anhydrase in the ciliary processes of the eye . This inhibition decreases aqueous humor secretion, thereby lowering intraocular pressure and preventing optic nerve damage.

Neurological Research: Fluid Secretion Studies

In neurological studies, Brinzolamide helps researchers understand the regulation of fluid secretion into the anterior chamber of the eye. This is crucial for understanding diseases like glaucoma and macular edema .

Pharmacology: Drug Development

As a reference standard in pharmacology, Brinzolamide aids in the development of new drugs. It serves as a comparison point for the potency and efficacy of new carbonic anhydrase inhibitors .

Veterinary Medicine: Animal Eye Health

While not for human or veterinary use directly, Brinzolamide’s analogs can be studied for potential applications in treating ocular conditions in animals, similar to its use in humans .

Biochemistry: Enzyme Inhibition Studies

Brinzolamide is used in biochemical research to study the inhibition mechanisms of carbonic anhydrase. Its selectivity for certain isozymes over others provides insights into enzyme-substrate interactions .

Medical Chemistry: Compound Synthesis

In medical chemistry, Brinzolamide is synthesized as an impurity control in the production of pharmaceuticals. Its synthesis process helps in understanding the structure-activity relationship of sulfonamide drugs .

Environmental Science: Biomimetic Sensors

Research into biomimetic sensors involves using Brinzolamide to create devices that mimic biological systems. These sensors can detect carbon dioxide levels by mimicking the natural carbonic anhydrase enzyme .

Genetic Studies: Gene Expression

Brinzolamide is used in genetic research to study the expression of the CA2 gene, which encodes for carbonic anhydrase II. This research can lead to a better understanding of genetic disorders related to enzyme deficiencies .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Brinzolamide, is carbonic anhydrase II (CA-II) . CA-II is an enzyme that plays a crucial role in regulating fluid secretion into the anterior chamber of the eye .

Mode of Action

Brinzolamide is a highly specific, non-competitive, reversible inhibitor of CA-II . By inhibiting CA-II, it reduces the production of bicarbonate ions from carbon dioxide, which in turn reduces fluid secretion into the eye’s anterior chamber and decreases intraocular pressure .

Biochemical Pathways

The inhibition of CA-II disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption leads to a decrease in bicarbonate ion concentration, which is necessary for the formation of aqueous humor, the fluid in the anterior chamber of the eye. As a result, the production of aqueous humor is reduced, leading to a decrease in intraocular pressure .

Pharmacokinetics

It is known that brinzolamide has a higher lipophilicity compared to other carbonic anhydrase inhibitors, which facilitates its diffusion across the blood-retinal barrier . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability of Brinzolamide.

Result of Action

The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the production of aqueous humor, thus reducing the pressure within the eye.

Safety and Hazards

The safety data sheet for a closely related compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and not eat, drink, or smoke when using this product .

properties

IUPAC Name

(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIWBQIWXWWDKT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570261
Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide

CAS RN

154127-42-1
Record name 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-, 1,1-dioxide, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154127-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E)(1,2)thiazine-6-sulfonamide 1,1-dioxide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-2-(3-METHOXYPROPYL)-3,4-DIHYDRO-2H-THIENO(3,2-E)(1,2)THIAZINE-6-SULFONAMIDE 1,1-DIOXIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCH6847QC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.